Methyl 5-(benzyloxy)-6-chloronicotinate
Description
Methyl 5-(benzyloxy)-6-chloronicotinate is a nicotinic acid derivative characterized by a benzyloxy group at position 5 and a chlorine substituent at position 6 of the pyridine ring, with a methyl ester at the carboxylate position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural features—the electron-withdrawing chlorine and the bulky benzyloxy group—influence its reactivity, solubility, and binding affinity in biological systems.
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
methyl 6-chloro-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
UZLFFXMWNLQKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at Position 5
Key Insight: The benzyloxy group in the target compound provides steric bulk and lipophilicity, distinguishing it from electron-deficient (nitro) or polar (amino) analogs.
Ester Group Modifications
Key Insight : The methyl ester in the target compound balances steric demands and metabolic stability compared to ethyl derivatives.
Halogen and Functional Group Diversity
Key Insight : Halogen positioning (e.g., C2 vs. C6) significantly alters electronic properties and synthetic utility.
Advanced Derivatives for Drug Discovery
Key Insight : The benzyloxy group in the target compound offers a handle for further functionalization, similar to advanced derivatives in kinase inhibitor synthesis.
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